

## Multiple Therapeutic Agents Designated as AD4

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AD4       |           |
| Cat. No.:            | B12377212 | Get Quote |

Initial research has identified at least five distinct therapeutic agents or research topics associated with the term "AD4":

- AD4 (N-Acetylcysteine-Amide): A neuroprotective antioxidant.
- AD04™ (ADvantage Therapeutics): An immunomodulator for Alzheimer's disease.
- AD4 (PROTAC): A targeted protein degrader for cancer therapy.
- AD04 (Adial Pharmaceuticals): A treatment for Alcohol Use Disorder.
- TRuE-AD4: The identifier for a clinical trial of Ruxolitinib cream for atopic dermatitis.

A brief overview of each is provided to facilitate clarification.

## AD4 (N-Acetylcysteine-Amide) for Neuroprotection

Overview: N-Acetylcysteine-Amide (**AD4**) is a novel, brain-targeted antioxidant.[1] It is a derivative of N-acetylcysteine (NAC) with an amidated C-terminus, a modification that increases its lipophilicity and ability to cross the blood-brain barrier.[2] Its primary therapeutic potential lies in mitigating neurotoxicity and oxidative stress-related damage in the central nervous system.[1][2]

Mechanism of Action: **AD4** exerts its neuroprotective effects through multiple mechanisms:

 Antioxidant Properties: It directly scavenges reactive oxygen species (ROS) and restores the intracellular glutathione (GSH) pool, a critical component of the cellular antioxidant defense



system.[2]

- Anti-inflammatory Effects: AD4 has been shown to possess anti-inflammatory properties by inhibiting the activation of the MAPK apoptotic pathway and regulating the nuclear translocation of NF-kB.[2]
- Reduction of Lipid Peroxidation: It protects against glutamate-induced cytotoxicity by inhibiting lipid peroxidation.[2]

### Therapeutic Applications:

- Organophosphorus (OP) Poisoning: AD4 is being investigated as an adjuvant therapy to
  mitigate the secondary neurotoxicity resulting from OP poisoning.[2] In animal models of
  paraoxon (POX) intoxication, AD4 treatment reduced oxidative stress, attenuated
  neuroinflammation, and rescued recognition memory deficits.[2]
- Tardive Dyskinesia (TD): Preclinical studies have shown that **AD4** can attenuate haloperidol-induced abnormal movements in rats, a model for TD.[1] This effect is associated with its ability to reduce markers of oxidative stress in the brain.[1]

# AD04™ (ADvantage Therapeutics) for Alzheimer's Disease

Overview: AD04<sup>™</sup> is a novel therapeutic candidate being developed by ADvantage Therapeutics for the treatment of mild Alzheimer's disease (AD).[3][4] It is administered as a subcutaneous injectable therapy and is currently in Phase 2b clinical trials in Europe.[3][5]

Mechanism of Action: AD04<sup>™</sup> is believed to function as an immunomodulator, stimulating and regulating the immune system to reduce AD pathology.[3][4][5] Its proposed mechanism is distinct from therapies that target amyloid-beta or tau proteins.[3][5] Key aspects of its mechanism include:

Modulation of Lipid Metabolism: Treatment with AD04<sup>™</sup> has been shown to restore the
expression of proteins involved in lipid metabolism in the hippocampus of aged mice,
bringing their levels closer to those of young mice.[3] Key proteins such as ACSL1 are
upregulated.[3]



- Reduction of Neuroinflammation: Preclinical studies have indicated that AD04™ decreases
  the number of inflammatory microglial cells in the hippocampus of mouse models of AD.[4]
- Improved Phagocytosis: The company suggests that AD04™ may improve phagocytosis.[3]

#### Clinical Development:

- Previous trials where AD04<sup>™</sup> was used as a control arm showed a statistically significant slower decline in cognitive and quality of life measures, as well as a slower decline in hippocampal volume as a biomarker for AD progression.[3][4][5]
- A Phase 2b randomized, double-blind, placebo-controlled trial is currently underway to confirm the safety and efficacy of AD04™ in patients with mild AD.[5]
- AD04<sup>™</sup> has demonstrated an excellent safety profile in previous Phase 2 studies, notably without causing ARIA-E/H (amyloid-related imaging abnormalities), a common side effect of other Alzheimer's treatments.[3]

### **AD4 (PROTAC) for Cancer Therapy**

Overview: This **AD4** is an artemisinin derivative that functions as a Proteolysis-targeting chimera (PROTAC).[6] PROTACs are a novel class of drugs designed to harness the cell's own protein disposal system to eliminate disease-causing proteins.

Mechanism of Action: **AD4** specifically targets PCNA clamp associated factor (PCLAF) for degradation.[6][7] By inducing the degradation of PCLAF, **AD4** activates the p21/Rb axis, which plays a crucial role in cell cycle regulation.[6] This activation ultimately leads to anti-tumor activity.[6]

### Therapeutic Applications:

Oncology: AD4 has shown efficacy in degrading PCLAF in RS4;11 cells (a human B-cell precursor leukemia cell line) with a very low IC50 of 0.6 nM.[6] In vivo studies in NOD/SCID mice transplanted with RS4;11 cells demonstrated that AD4 prolonged survival.[6]



# **AD04 (Adial Pharmaceuticals) for Alcohol Use Disorder**

Overview: AD04, under development by Adial Pharmaceuticals, is a genetically targeted therapeutic agent for the treatment of Alcohol Use Disorder (AUD).[8] It is an oral formulation of ondansetron administered at a dose of 0.33 mg twice daily.[8]

Mechanism of Action: AD04 acts on the serotonin-3 (5-HT3) receptor pathway and is thought to reduce the craving for alcohol.[8] This mechanism is distinct from, but complementary to, other approved therapies for AUD.[8]

## **TRuE-AD4 Clinical Trial for Atopic Dermatitis**

Overview: TRuE-**AD4** is the identifier for a Phase 3b clinical trial, not a compound itself.[9] The trial is designed to evaluate the efficacy and safety of ruxolitinib cream 1.5% (Opzelura®) in adults with moderate atopic dermatitis (AD).[9]

Therapeutic Agent: The therapeutic agent in this trial is Ruxolitinib cream, a topical JAK inhibitor.

### Study Details:

- Title: A Phase 3b, Double-Blind, Multicenter, Randomized, Vehicle-Controlled, Efficacy, and Safety Study of Ruxolitinib Cream in Adults With Moderate Atopic Dermatitis.[9]
- Population: Adults with moderate AD who have had an inadequate response to, or are intolerant of, topical corticosteroids (TCS) and topical calcineurin inhibitors (TCIs).[9][10]
- Endpoints: The co-primary endpoints are the achievement of a ≥75% improvement in the Eczema Area and Severity Index (EASI75) and Investigator's Global Assessment Treatment Success (IGA-TS) at Week 8.[10]
- Results: The trial met its co-primary endpoints, with a significantly higher proportion of
  patients treated with ruxolitinib cream achieving EASI75 and IGA-TS compared to the
  vehicle control.[10][11] The treatment also demonstrated rapid improvement in itch.[11]



To proceed with generating the in-depth technical guide, please specify which of the above "AD4" entities is the subject of your interest.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A novel brain-targeted antioxidant (AD4) attenuates haloperidol-induced abnormal movement in rats: implications for tardive dyskinesia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biospace.com [biospace.com]
- 4. ADvantage Therapeutics Secures Approvals for Clinical Trial of AD04™ in Alzheimer's Disease Treatment in Poland, Bulgaria, and Slovakia - BioSpace [biospace.com]
- 5. advantagetherapeutics.com [advantagetherapeutics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AD-4 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. Adial Pharmaceuticals Announces Positive Clinical Study Results from the AD04-103 Pharmacokinetics Study of AD04 for the Treatment of Alcohol Use Disorder | Nasdaq [nasdaq.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. Incyte reports Phase IIIb data of ruxolitinib for atopic dermatitis [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Multiple Therapeutic Agents Designated as AD4].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12377212#potential-therapeutic-applications-of-ad4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com